4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a hydroxyphenyl group, a pyrrole ring, and a chromene core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antitubercular activities.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites, thereby interfering with their enzymatic functions . This inhibition can lead to antibacterial and antitubercular effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds also contain a pyrrole ring and have shown similar biological activities.
Amokoens A-D: Pyrrole alkaloids with similar structural features and biological activities.
Uniqueness
4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its ability to inhibit multiple enzymes and its structural complexity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20N2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-7,7-dimethyl-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H20N2O3/c1-22(2)11-17(26)20-18(12-22)27-21(24-9-3-4-10-24)16(13-23)19(20)14-5-7-15(25)8-6-14/h3-10,19,25H,11-12H2,1-2H3 |
InChI Key |
TUVOCNAXTJOGEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N3C=CC=C3)C#N)C4=CC=C(C=C4)O)C(=O)C1)C |
Origin of Product |
United States |
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